molecular formula C22H20FN3O2S B2738702 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide CAS No. 897464-84-5

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B2738702
CAS No.: 897464-84-5
M. Wt: 409.48
InChI Key: SLRKQGAMCYXFHS-UHFFFAOYSA-N
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Description

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles This compound is characterized by the presence of a fluorophenyl group, an imidazo[2,1-b]thiazole core, and a methoxyphenethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[2,1-b]thiazole core, which is achieved by reacting 4-fluoroaniline with thiourea and a suitable aldehyde under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the methoxyphenethylacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorophenyl group.

Scientific Research Applications

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-fluorophenyl)(imidazo[2,1-b]thiazol-5-yl)methanone
  • (4-fluorophenyl)(imidazo[2,1-b]benzothiazol-3-yl)methanone
  • (4-chlorophenyl)(imidazo[2,1-b]benzothiazol-3-yl)methanone

Uniqueness

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide stands out due to its unique combination of structural features, including the fluorophenyl group, imidazo[2,1-b]thiazole core, and methoxyphenethylacetamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S/c1-28-20-5-3-2-4-16(20)10-11-24-21(27)12-18-14-29-22-25-19(13-26(18)22)15-6-8-17(23)9-7-15/h2-9,13-14H,10-12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRKQGAMCYXFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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